1,2,4-Thiadiazole Core Demonstrates Superior Zinc-Binding Docking Scores Versus Vorinostat in HDAC2
In a comparative molecular docking study, 1,2,4-thiadiazole-containing compounds demonstrated substantially better predicted binding to HDAC2 (PDB: 4LXZ) than the FDA-approved hydroxamate-based inhibitor vorinostat (SAHA). Compound 6b [4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide] achieved a docking score of −9.290 kcal/mol, versus −5.613 kcal/mol for vorinostat, representing a 65.5% improvement in predicted binding energy [1]. This is class-level evidence that the 1,2,4-thiadiazole scaffold—the same core present in 3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole—can serve as a non-hydroxamate zinc-binding group with potentially superior target engagement compared to the clinical gold standard.
| Evidence Dimension | Predicted binding energy (docking score) against HDAC2 (PDB: 4LXZ) |
|---|---|
| Target Compound Data | 1,2,4-thiadiazole-containing compound 6b: −9.290 kcal/mol |
| Comparator Or Baseline | Vorinostat (SAHA, FDA-approved HDAC inhibitor): −5.613 kcal/mol |
| Quantified Difference | Δ = −3.677 kcal/mol (65.5% improvement in predicted binding affinity) |
| Conditions | Molecular docking using Maestro software (Schrödinger) against HDAC2 crystal structure 4LXZ; compound 6b was also synthesized and tested in MTT cell viability assay, IC₅₀ = 0.66 μM vs. vorinostat IC₅₀ = 1.48 μM [1]. |
Why This Matters
Demonstrates that the 1,2,4-thiadiazole pharmacophore—shared by the target compound—can outperform the clinically validated hydroxamate ZBG in silico, justifying procurement for HDAC-focused medicinal chemistry campaigns over alternative zinc-binding scaffolds.
- [1] R. M. H. Ali and A. Al-Hamashi, 'Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors,' Iraqi Journal of Pharmaceutical Sciences, 2025, 33(4SI). DOI: 10.31351/vol33iss4si. Available at: https://doaj.org/article/ece4b1b951754340a39c7d096ef1b856. View Source
